[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13446906
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-5-9-15(20)11-19-17(22)23-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,18H2,1H3,(H,19,22)/t13-,15?/m0/s1 |
| Standard InChI Key | GVYJKXAUPTUPLV-CFMCSPIPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]carbamate, reflects its three key components:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom, contributing to conformational flexibility and potential receptor binding .
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(S)-2-Aminopropanoyl group: A chiral amino acid derivative that may influence stereoselective interactions with biological targets .
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Benzyl carbamate: A protective group that enhances lipophilicity and modulates solubility .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃ | |
| Molecular Weight | 319.4 g/mol | |
| CAS Registry Number | 1354006-90-8 | |
| InChI Key | IZTFITTVLWSCSJ-ZDUSSCGKSA-N |
The stereochemistry at the C2 position ((S)-configuration) is critical for its potential bioactivity, as enantiomers often differ in pharmacological profiles .
Spectroscopic Characterization
Characterization typically employs:
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Nuclear Magnetic Resonance (NMR): To confirm the piperidine ring’s substitution pattern and the benzyl ester’s aromatic protons .
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Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate the carbamate group .
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Mass Spectrometry (MS): A molecular ion peak at m/z 319.4 aligns with the molecular weight .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the aminopropanoyl group via nucleophilic acyl substitution.
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Carbamate Formation: Reaction of the secondary amine with benzyl chloroformate under basic conditions .
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Chiral Resolution: Use of (S)-2-aminopropanoic acid to ensure enantiopurity .
Key Reaction:
Yields are optimized by controlling temperature (0–5°C) and using anhydrous solvents .
Purification Challenges
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Byproduct Formation: Competing reactions may produce N-alkylated derivatives, necessitating chromatography .
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Solubility Issues: The compound’s lipophilicity complicates aqueous workups, requiring tert-butyl methyl ether (TBME) for extraction .
| Activity | Probability |
|---|---|
| Serine protease inhibition | 0.78 |
| GPCR antagonism | 0.65 |
| Antimicrobial action | 0.58 |
Therapeutic Applications
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Antihypertensive Agents: Piperidine-carbamates show vasorelaxant effects in patent literature .
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Anticancer Candidates: Carbamates induce apoptosis in vitro by disrupting microtubule assembly.
Research Findings and Challenges
Recent Studies
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Molecular Docking: Simulations suggest strong binding to thrombin’s active site (ΔG = -9.2 kcal/mol) .
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In Vitro Toxicity: IC₅₀ values exceed 50 μM in hepatocyte models, indicating moderate safety .
Limitations and Gaps
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